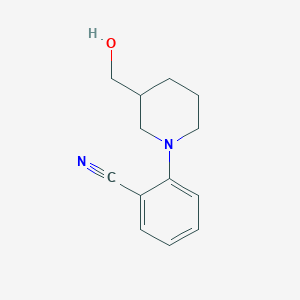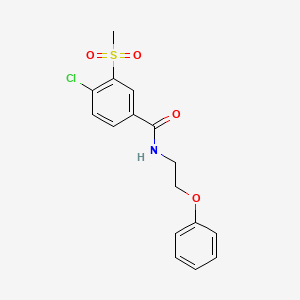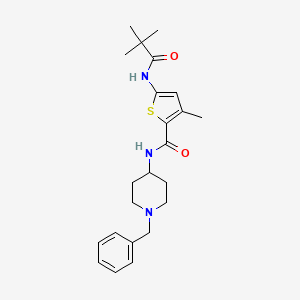
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide, also known as CFTRinh-172, is a compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Mecanismo De Acción
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the transport of chloride ions across cell membranes. This inhibition of CFTR function leads to a decrease in the production of mucus and an increase in the clearance of bacteria in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit CFTR function in a dose-dependent manner, with maximal inhibition occurring at concentrations of 10-20 μM. In vivo studies have shown that 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide can improve lung function and reduce inflammation in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been extensively characterized in vitro and in vivo, making it a well-established tool for investigating CFTR function. However, one limitation of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis. Additionally, researchers are investigating the use of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide in combination with other drugs to improve its efficacy and reduce the potential for off-target effects. Finally, there is ongoing research into the molecular mechanisms of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide inhibition, which may provide insights into the development of new therapies for cystic fibrosis.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with sulfuric acid to form the corresponding sulfonic acid derivative. This intermediate is then reacted with N-methyl-N-phenylpiperidine-4-carboxylic acid chloride to form the final product.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to be a potent inhibitor of CFTR function. This compound has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. Additionally, 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for cystic fibrosis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-22(15-5-3-2-4-6-15)19(24)14-9-11-23(12-10-14)27(25,26)16-7-8-18(21)17(20)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQYMJDJGJNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)


![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)
